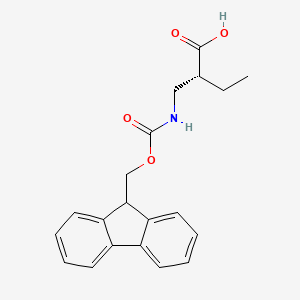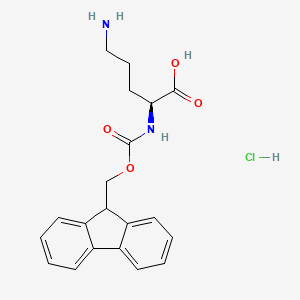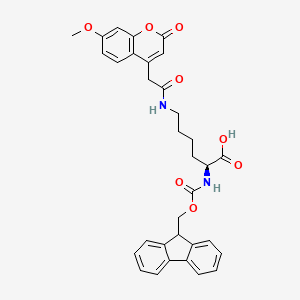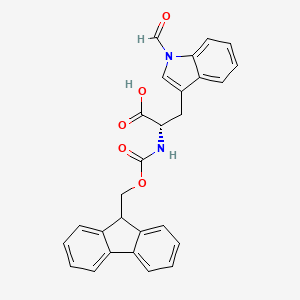
Fmoc-Agp(Boc)2-OH
描述
Fmoc-Agp(Boc)2-OH is a type of amino acid derivative known as an α-amino acid. It is a synthetic derivative of the natural amino acid L-arginine and is used as an intermediate in peptide synthesis. Fmoc-Agp(Boc)2-OH is also known as Fmoc-arginine-Boc, Fmoc-Arg(Boc)-OH, Fmoc-Arg(Boc)-OH, and Fmoc-Arg-Boc. It is a white crystalline solid that is soluble in water and has a melting point of 144–146°C.
科学研究应用
Peptide Synthesis
Fmoc-Agp(Boc)2-OH: is primarily used in the synthesis of peptides. It allows for the incorporation of the shortened arginine analog, Agb, into peptides . This can be particularly useful when studying the function of arginine residues in biological processes or when designing peptides with modified properties.
Drug Development
In drug development, Fmoc-Agp(Boc)2-OH can be used to create analogs of peptide-based drugs. By altering the structure of the arginine side chain, researchers can investigate the impact on pharmacokinetics and pharmacodynamics, potentially leading to drugs with improved efficacy or reduced side effects .
Proteomics
In proteomics, Fmoc-Agp(Boc)2-OH can be utilized to synthesize peptides with specific modifications for mass spectrometry analysis. This aids in the identification and quantification of proteins, as well as the study of post-translational modifications .
Enzyme Function Studies
The compound is also valuable for studying enzyme-substrate interactions. By incorporating Agb into substrates, scientists can explore how enzymes recognize and process arginine residues, which is crucial for understanding enzyme specificity and activity .
Material Science
In material science, peptides containing Fmoc-Agp(Boc)2-OH can be used to create novel biomaterials. These materials can have a range of applications, from biocompatible coatings to scaffolds for tissue engineering .
Immunology
In immunological research, synthesizing peptides with Fmoc-Agp(Boc)2-OH can help in the study of immune responses. Modified peptides can be used to investigate T-cell receptor recognition and the development of peptide-based vaccines .
Structural Biology
For structural biology, using Fmoc-Agp(Boc)2-OH in peptide synthesis allows researchers to produce peptides that mimic protein structures. This is essential for X-ray crystallography and NMR studies to determine the three-dimensional structure of proteins .
Biochemistry Education
Lastly, in the educational field, Fmoc-Agp(Boc)2-OH serves as a tool for teaching advanced biochemistry concepts. It provides a hands-on experience for students learning about peptide synthesis and protein structure-function relationships .
属性
IUPAC Name |
(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUNKMXCVKSAEL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Agp(Boc)2-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)






